
3-Amino-4-methyl-6-(pyrrolidin-1-yl)pyridine
Vue d'ensemble
Description
“3-Amino-4-methyl-6-(pyrrolidin-1-yl)pyridine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through various methods. One efficient method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . This method has been used to synthesize a variety of five-, six-, and seven-membered cyclic amines in good to excellent yields . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Applications De Recherche Scientifique
1. Synthesis and Structural Analysis
- The synthesis of optically active triamines derived from 2,6-bis(aminomethyl)pyridine, such as 2,6-bis{[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl}pyridine and similar compounds, has been a subject of research. These studies focus on their equilibrium behavior in solution and complex formation with metals like CuII, including X-ray crystal structures analysis (Bernauer, Chuard, & Stoeckli-Evans, 1993).
2. Supramolecular Chemistry
- Bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents have been synthesized, which include variants of 3-amino-4-methyl-6-(pyrrolidin-1-yl)pyridine. These compounds are characterized by single-crystal X-ray crystallography and are important for understanding hydrogen bonding motifs in solid-state structures (Aakeröy, Schultheiss, Desper, & Moore, 2007).
3. Dye Synthesis
- The compound has been used in the synthesis of azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives, which are applied as disperse dyes for polyester fibers. These dyes are notable for their spectral characteristics and fastness properties (Ho, 2005).
4. Photophysical Studies in Antitumor Research
- Photophysical properties of derivatives, including those similar to this compound, have been studied in the context of potential antitumor compounds. These studies include fluorescence behaviors in different solvents and their incorporation in lipid membranes, important for drug delivery applications (Carvalho et al., 2013).
5. Heterocyclic Organic Compound Synthesis
- Research has been conducted on the synthesis of pyrrolidines, including processes like [3+2] cycloaddition, highlighting their importance in medicine and industry as potential dyes or agrochemical substances (Żmigrodzka et al., 2022).
6. Melanin-Concentrating Hormone Receptor Antagonists
- Derivatives like 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine have been identified as potent melanin-concentrating hormone receptor-1 antagonists, showing potential in oral bioavailability and in vivo efficacy in rats (Huang et al., 2005).
7. Enantioselective Catalysis
- The compound's derivatives have been used in enantioselective catalysis, particularly in the preparation and structural chemistry of diastereomeric derivatives and their palladium(II) complexes. This is significant in asymmetric Grignard cross-coupling reactions (Nagel & Nedden, 1997).
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures have shown significant activity on kinases like p70s6kβ .
Mode of Action
Compounds with similar structures have been found to inhibit certain kinases . Inhibition typically occurs when the compound binds to the active site of the enzyme, preventing the enzyme from catalyzing its reaction.
Biochemical Pathways
Kinase inhibition can affect a variety of cellular processes, including cell growth and proliferation, signal transduction, and apoptosis .
Pharmacokinetics
The pyrrolidine ring, a component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . These properties could potentially influence the compound’s bioavailability.
Result of Action
Kinase inhibitors, in general, can lead to the inhibition of cell growth and proliferation, disruption of signal transduction, and induction of apoptosis .
Analyse Biochimique
Biochemical Properties
3-Amino-4-methyl-6-(pyrrolidin-1-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The pyrrolidinyl group in this compound enhances its binding affinity to these enzymes, potentially leading to enzyme inhibition or activation depending on the specific isoform involved . Additionally, this compound can interact with G-protein-coupled receptors (GPCRs), modulating signal transduction pathways and affecting cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it has been observed to influence neurotransmitter release and synaptic plasticity by modulating ion channel activity and receptor function . In hepatocytes, this compound affects cellular metabolism by altering the expression of genes involved in lipid and glucose metabolism . Furthermore, this compound can impact cell signaling pathways, such as the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and receptors, altering their conformation and activity. For instance, its interaction with cytochrome P450 enzymes involves the formation of a stable complex that can either inhibit or enhance enzyme activity . Additionally, this compound can act as an allosteric modulator of GPCRs, influencing receptor signaling without directly competing with endogenous ligands . These interactions can lead to changes in gene expression, enzyme activity, and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can be complex. In vitro studies have demonstrated that prolonged exposure to this compound can lead to adaptive changes in enzyme expression and activity, potentially resulting in altered metabolic profiles . In vivo studies have also indicated that chronic administration of this compound can affect tissue homeostasis and function .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it has been observed to exert beneficial effects on metabolic and neurological functions . At higher doses, this compound can induce toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been noted, where a specific dose range is required to achieve therapeutic benefits without adverse effects . These findings highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels . Additionally, this compound can affect the activity of key metabolic enzymes, such as those involved in glycolysis and lipid metabolism, thereby altering cellular energy balance and metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and function . The distribution of this compound within tissues is also influenced by its affinity for specific tissue components, such as lipids and proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals . In these organelles, it can interact with key enzymes and proteins, modulating their activity and influencing cellular processes . The precise localization of this compound within cells is essential for its biochemical and cellular effects.
Propriétés
IUPAC Name |
4-methyl-6-pyrrolidin-1-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-8-6-10(12-7-9(8)11)13-4-2-3-5-13/h6-7H,2-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAZDDWKDBPEKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1N)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-(N-(3-chloro-(2R)-2-hydroxy-1-propyl)amino)phenyl]morpholin-3-one](/img/structure/B1400682.png)

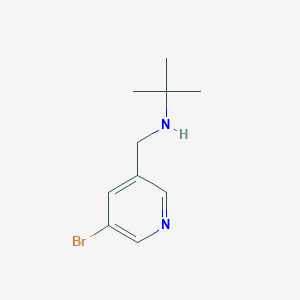
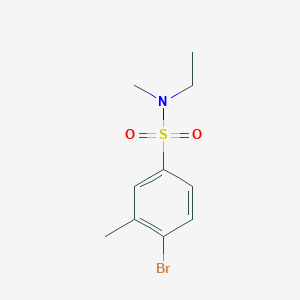
![3-[(Cyclohexylformamido)methyl]benzoic acid](/img/structure/B1400688.png)
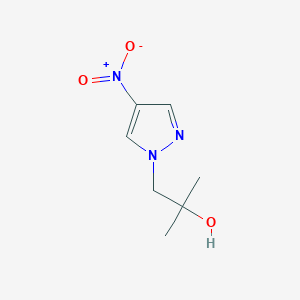
![1-{[(Thiophen-2-ylmethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1400690.png)


methylamine](/img/structure/B1400694.png)
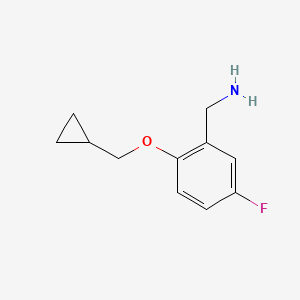
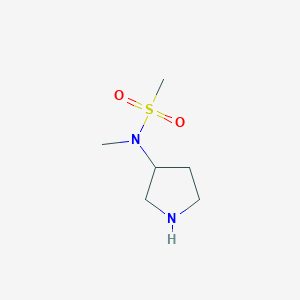
![1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol](/img/structure/B1400699.png)
![1-[2-(3-Methoxypropoxy)-5-methylphenyl]-ethylamine](/img/structure/B1400701.png)
